Rabelomycin

Description

This compound has been reported in Streptomyces, Micromonospora rosaria, and Streptomyces venezuelae with data available.

structure

Structure

3D Structure

Properties

CAS No. |

28399-50-0 |

|---|---|

Molecular Formula |

C19H14O6 |

Molecular Weight |

338.3 g/mol |

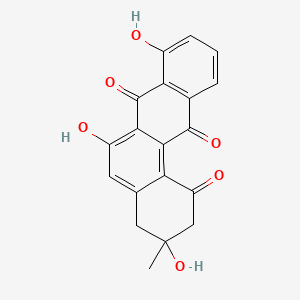

IUPAC Name |

(3R)-3,6,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |

InChI |

InChI=1S/C19H14O6/c1-19(25)6-8-5-11(21)15-16(13(8)12(22)7-19)17(23)9-3-2-4-10(20)14(9)18(15)24/h2-5,20-21,25H,6-7H2,1H3/t19-/m1/s1 |

InChI Key |

JJOLHRYZQSDLSA-LJQANCHMSA-N |

Canonical SMILES |

CC1(CC2=CC(=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Rabelomycin; |

Origin of Product |

United States |

Foundational & Exploratory

Rabelomycin: A Technical Guide to its Discovery, Biosynthesis, and Biological Activity from Streptomyces olivaceus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rabelomycin, a benz[a]anthraquinone antibiotic, is a secondary metabolite produced by the bacterium Streptomyces olivaceus ATCC 21549. First isolated in 1970, it has demonstrated notable activity against Gram-positive bacteria. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and biological properties of this compound. Detailed experimental protocols for its fermentation, extraction, purification, and structure elucidation are presented. Quantitative data on its physicochemical properties and biological activities are summarized in tabular format for clarity. Furthermore, this guide includes detailed diagrams of the biosynthetic pathway of this compound and the experimental workflow for its isolation and characterization, generated using the DOT language for precise visualization of these complex processes. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug discovery.

Introduction

The rise of antibiotic-resistant pathogens has created an urgent need for the discovery and development of novel antimicrobial agents. Actinomycetes, particularly the genus Streptomyces, have historically been a rich source of clinically important antibiotics. Streptomyces olivaceus, a soil-dwelling bacterium, has been identified as a producer of several bioactive compounds, including the angucycline antibiotic, this compound.

This compound belongs to the benz[a]anthraquinone class of aromatic polyketides, which are known for their diverse biological activities, including antibacterial, antifungal, and antitumor properties. It is also recognized as a key intermediate and shunt product in the biosynthetic pathways of other complex angucyclines, such as jadomycin. Understanding the production and biological characteristics of this compound is therefore of significant interest for both fundamental research and potential therapeutic applications.

This guide provides an in-depth technical overview of this compound, with a focus on its discovery from Streptomyces olivaceus ATCC 21549.

Physicochemical and Biological Properties

This compound is a yellow crystalline solid with specific physicochemical properties that have been characterized through various analytical techniques.[1] Its biological activity is primarily directed against Gram-positive bacteria.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₄O₆ | [1] |

| Molecular Weight | 338.31 g/mol | Calculated |

| Melting Point | 193 °C (decomposes) | [1] |

| Optical Rotation [α]D | -102° (c=1 in CHCl₃) | [1] |

| UV Absorption (in MeOH) | λmax 228 nm (ε 26,600), 267 nm (ε 28,800), 433 nm (ε 8,000) | [1] |

| UV Absorption (in 0.02 N NaOH in MeOH) | λmax 258 nm (ε 26,200), 282 nm (shoulder, ε 13,100), 325 nm (ε 8,900), 507 nm (ε 7,500) | [1] |

Table 2: Biological Activity of this compound

| Activity Type | Organism/Cell Line | Measurement | Value | Reference |

| Antibacterial | Gram-positive bacteria | MIC Range | 5 - 80 µg/mL | |

| Cytotoxicity | Caco-2 cells | IC₅₀ | 31.27 µM |

Experimental Protocols

The following sections detail the experimental procedures for the production, isolation, and characterization of this compound from Streptomyces olivaceus ATCC 21549.

Fermentation of Streptomyces olivaceus

Organism: Streptomyces olivaceus ATCC 21549

Inoculum Preparation:

-

A lyophilized culture of S. olivaceus ATCC 21549 is revived on a tomato paste-oatmeal agar slant.

-

Surface growth from the slant is suspended in a 0.01% Dupanol solution.

Fermentation Medium:

| Component | Quantity (g/L) |

| Glucose | 10.0 |

| Soy Peptone | 10.0 |

| NaCl | 5.0 |

| CaCO₃ | 1.0 |

| Distilled Water | to 1 L |

Fermentation Conditions:

-

The fermentation medium is sterilized by autoclaving.

-

The medium is inoculated with the prepared S. olivaceus suspension.

-

Fermentation is carried out under submerged aerobic conditions at 25 °C for approximately 96 hours.

Extraction and Purification of this compound

-

Harvesting: The fermentation broth is filtered to separate the mycelium from the culture filtrate.

-

Methanol Extraction: The mycelial cake is extracted with methanol.

-

Solvent Partitioning: The methanol extract is concentrated, and the resulting aqueous residue is combined with the culture filtrate. This pooled solution is then extracted with ethyl acetate.

-

Counter-Current Distribution: The ethyl acetate extract is concentrated to a syrup and subjected to counter-current distribution using a solvent system of methanol:water:hexane (3:1:4 v/v/v).

-

Chromatography: The active fractions from counter-current distribution are further purified by column chromatography on DEAE-cellulose followed by silica gel chromatography.

-

Crystallization: The purified this compound is crystallized from a benzene-methanol mixture.

Structure Elucidation

The structure of this compound has been elucidated using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the elemental composition and exact mass of this compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to characterize the chromophore of the benz[a]anthraquinone core.

Biosynthesis and Mechanism of Action

Biosynthetic Pathway of this compound

This compound is synthesized via a type II polyketide synthase (PKS) pathway. The biosynthesis starts with the condensation of one molecule of acetyl-CoA and nine molecules of malonyl-CoA to form a linear decaketide chain. This chain then undergoes a series of cyclization and aromatization reactions, catalyzed by specific enzymes, to yield the characteristic benz[a]anthraquinone core of this compound. The key enzymes involved in this process have been identified through enzymatic total synthesis studies and include ketosynthase (KS), chain length factor (CLF), acyl carrier protein (ACP), ketoreductase (KR), and cyclases.[2][3][4]

Caption: Biosynthetic pathway of this compound from precursor molecules.

Proposed Mechanism of Action

The precise molecular mechanism of action for this compound's antibacterial activity has not been fully elucidated. However, as a member of the anthraquinone class of antibiotics, it is hypothesized to interfere with essential cellular processes in bacteria. Potential mechanisms include the inhibition of nucleic acid synthesis by intercalating with DNA, the inhibition of protein synthesis, or the disruption of the bacterial cell membrane. Further research is required to definitively establish the specific molecular targets of this compound.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the discovery and characterization of this compound from Streptomyces olivaceus.

Caption: Experimental workflow for this compound discovery.

Conclusion

This compound, produced by Streptomyces olivaceus ATCC 21549, represents a promising scaffold for the development of new antibacterial agents. This technical guide has provided a detailed overview of its discovery, including protocols for its production and purification, a summary of its known properties, and a description of its biosynthetic pathway. The provided diagrams offer a clear visualization of the complex processes involved. Further investigation into the specific mechanism of action of this compound is warranted to fully understand its therapeutic potential and to guide future drug development efforts based on its unique chemical structure.

References

- 1. GB1339032A - this compound and processes for its production - Google Patents [patents.google.com]

- 2. Enzymatic Total Synthesis of this compound, an Angucycline Group Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Collection - Enzymatic Total Synthesis of this compound, an Angucycline Group Antibiotic - Organic Letters - Figshare [acs.figshare.com]

Rabelomycin Biosynthetic Gene Cluster: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rabelomycin is a member of the angucycline class of antibiotics, known for their broad range of biological activities, including antibacterial, antitumor, and antiviral effects.[1] First isolated from Streptomyces olivaceus, it serves as a key intermediate and sometimes a shunt product in the biosynthesis of more complex angucyclines like urdamycin, oviedomycin, and landomycin E.[1] Understanding the genetic and enzymatic machinery behind this compound synthesis is crucial for harnessing its therapeutic potential and for the bioengineering of novel antibiotic derivatives. This technical guide provides an in-depth analysis of the this compound biosynthetic gene cluster, detailing the involved genes, their functions, experimental protocols for its synthesis and analysis, and a summary of relevant quantitative data.

This compound Biosynthesis: A Collaborative Effort of Gene Clusters

The biosynthesis of this compound is a fascinating example of metabolic interplay, often involving genes from different antibiotic biosynthetic pathways. It is not typically produced from a single, dedicated gene cluster but rather emerges as a product from the coordinated action of enzymes from pathways such as those for gilvocarcin, jadomycin, and ravidomycin.[1][2] The core of its structure is a benz[a]anthracene skeleton, assembled by a type II polyketide synthase (PKS) system.[3]

Key Enzymatic Steps and Corresponding Genes

The synthesis of the this compound backbone is initiated by a minimal type II PKS, which includes a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP).[4] This is followed by a series of post-PKS modifications including ketoreduction, cyclization, and aromatization events to yield the final angucyclinone structure.

Table 1: Genes and Enzymes Involved in this compound Biosynthesis

| Gene (from various clusters) | Proposed Function | Enzyme Class | Source Pathway(s) | Reference(s) |

| gilA / jadA / ravA | Ketosynthase (KSα) | Polyketide Synthase | Gilvocarcin / Jadomycin / Ravidomycin | [1][5] |

| gilB / jadB / ravB | Chain Length Factor (CLF/KSβ) | Polyketide Synthase | Gilvocarcin / Jadomycin / Ravidomycin | [1][5] |

| ravC / jadC / gilC | Acyl Carrier Protein (ACP) | Polyketide Synthase | Ravidomycin / Jadomycin / Gilvocarcin | [1][5] |

| gilF / jadE | Ketoreductase (KR) | Reductase | Gilvocarcin / Jadomycin | [1] |

| jadD / ravG | Cyclase (CYC) | Cyclase | Jadomycin / Ravidomycin | [1] |

| gilP | Malonyl-CoA:ACP Transacylase (MCAT) | Acyltransferase | Gilvocarcin | [1] |

| ORF6 (jadomycin cluster) | Oxygenase | Oxygenase | Jadomycin | [6][7] |

Quantitative Data Summary

Quantitative data for this compound biosynthesis is often presented in the context of yields from heterologous expression or in vitro synthesis, or as minimum inhibitory concentrations (MICs) to demonstrate its biological activity.

Table 2: Quantitative Data for this compound

| Parameter | Value | Experimental Context | Reference(s) |

| In vitro Synthesis Yield | ~80% | One-pot enzymatic synthesis from acetyl-CoA and malonyl-CoA | [1] |

| Antibacterial Activity (MIC) | 16 - 32 µg/mL | Against Helicobacter pylori | [8] |

Experimental Protocols

Heterologous Expression of this compound Biosynthetic Genes in Streptomyces lividans

This protocol describes the expression of a constructed plasmid containing the necessary genes for this compound production in a heterologous host.

a. Plasmid Construction:

-

Amplify the required genes (gilA, gilB, ravC, gilF, gilP, jadD, ravG) via PCR from the respective producer strains or existing plasmids.

-

Clone the amplified genes into a suitable E. coli-Streptomyces shuttle vector, such as pUWL201PW, under the control of a strong constitutive promoter.[1][8]

-

Verify the integrity and orientation of the inserted genes by restriction digestion and DNA sequencing.

b. Transformation of Streptomyces lividans:

-

Prepare protoplasts of S. lividans TK64.

-

Transform the protoplasts with the constructed plasmid using a polyethylene glycol (PEG)-assisted method.

-

Plate the transformed protoplasts on R2YE regeneration medium and select for transformants using an appropriate antibiotic resistance marker.

c. Fermentation and Product Analysis:

-

Inoculate a spore suspension of the recombinant S. lividans strain into a suitable seed medium (e.g., TSB) and incubate for 48 hours.

-

Transfer the seed culture to a production medium (e.g., SG) and continue incubation for 4-7 days.[8]

-

Extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate).

-

Analyze the crude extract for the presence of this compound using High-Performance Liquid Chromatography (HPLC) and confirm its identity by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy by comparison to an authentic standard.[1]

In Vitro Enzymatic Synthesis of this compound

This protocol outlines a one-pot enzymatic synthesis of this compound from its basic building blocks.[1][9]

a. Enzyme Preparation:

-

Individually express and purify the required enzymes (GilA/GilB heterodimer, RavC, GilF, GilP, JadD, and RavG) from recombinant E. coli or Streptomyces expression systems.

-

Quantify the protein concentration of each purified enzyme.

b. In Vitro Reaction Mixture:

-

Prepare a reaction buffer (e.g., 100 mM HEPES, pH 7.6).

-

To the buffer, add the following components in appropriate concentrations:

-

Acetyl-CoA (starter unit)

-

Malonyl-CoA (extender unit)

-

NADPH (cofactor for ketoreductase)

-

A mixture of the purified enzymes (GilAB, RavC, GilF, GilP, JadD, RavG)

-

c. Reaction and Analysis:

-

Incubate the reaction mixture at 30°C for 2-4 hours.

-

Stop the reaction by adding an organic solvent (e.g., acetone or ethyl acetate) and extract the products.

-

Analyze the extract for this compound production using HPLC, LC-MS, and NMR as described above.[1]

Visualizations

Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Heterologous Expression

Caption: Workflow for heterologous expression of this compound.

Conclusion

The biosynthesis of this compound is a prime example of the modularity and combinatorial nature of secondary metabolite production in Streptomyces. By understanding the functions of the individual genes and enzymes from various angucycline pathways, researchers can not only reconstruct its synthesis in vitro and in vivo but also create a platform for the production of novel, potentially more potent antibiotic derivatives. The protocols and data presented in this guide offer a solid foundation for scientists and drug development professionals to further explore the fascinating world of angucycline biosynthesis.

References

- 1. Enzymatic Total Synthesis of this compound, an Angucycline Group Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Collection - Enzymatic Total Synthesis of this compound, an Angucycline Group Antibiotic - Organic Letters - Figshare [acs.figshare.com]

- 3. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cloning and Characterization of the Ravidomycin and Chrysomycin Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. microbiologyresearch.org [microbiologyresearch.org]

- 7. Accumulation of the angucycline antibiotic this compound after disruption of an oxygenase gene in the jadomycin B biosynthetic gene cluster of Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

biological activities of Rabelomycin antibiotic

An In-depth Technical Guide on the Biological Activities of Rabelomycin

This compound is a polyketide antibiotic belonging to the angucycline class, first isolated from the culture broth of Streptomyces olivaceus ATCC 21549 in 1970.[1][2] As a member of the benz[a]anthraquinone family, this compound serves as a crucial biosynthetic intermediate for more complex angucyclines like urdamycin, oviedomycin, and landomycin E.[1][3] This document provides a comprehensive overview of the known biological activities of this compound, detailing its antimicrobial, cytotoxic, and antioxidant properties, supported by experimental data and methodologies for the benefit of researchers and drug development professionals.

Antibacterial Activity

This compound has demonstrated notable antibacterial activity, primarily against Gram-positive microorganisms, with a potency comparable to tetrangomycin.[1][2] Its efficacy against various bacterial strains highlights its potential as a lead compound for the development of new antibacterial agents.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes the MIC values of this compound against different bacterial strains.

| Bacterial Strain | MIC (µg/mL) | MIC (µM) | Reference |

| Staphylococcus carnosus DSMZ 20501 | - | 62 | [4] |

| Bacillus cereus CMCC 32210 | 4 | - | [4] |

| Gram-positive bacteria (general) | 5 - 80 | - | [5][6] |

Experimental Protocol: Broth Microdilution MIC Assay

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Inoculum: Bacterial strains are cultured on appropriate agar plates. A few colonies are then used to inoculate a sterile broth medium (e.g., Mueller-Hinton Broth). The culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The bacterial suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A series of twofold serial dilutions are then made in the broth medium in a 96-well microtiter plate to achieve the desired concentration range.

-

Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plate also includes a positive control (bacteria without antibiotic) and a negative control (broth without bacteria). The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is visually determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

Cytotoxic and Antitumor Activity

This compound has exhibited cytotoxic effects against several human cancer cell lines, indicating its potential as an anticancer agent.

Quantitative Data: IC50 Values

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Huh7.5 | Hepatocellular Carcinoma | 7.62 | [4] |

| SW620 | Colon Cancer | 3.87 | [4] |

| Caco-2 | Colorectal Adenocarcinoma | 31.27 | [5][6] |

Experimental Protocol: MTT Cytotoxicity Assay

The cytotoxic activity of this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a range from 0.1 to 100 µM) and incubated for 24-72 hours. A control group is treated with the vehicle (e.g., DMSO) only.

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in cell viability compared to the control.

Antioxidant Activity

Recent studies have revealed that this compound possesses significant antioxidant properties, which may contribute to its overall biological profile.[6]

Quantitative Data: DPPH Radical Scavenging Activity

| Assay | IC50 (µg/mL) | Reference |

| DPPH Radical Scavenging | 70.37 | [6] |

Note: The antioxidant potential was reported to be approximately 50% of that of the reference compound, ascorbic acid.[6]

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity of this compound can be determined by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

-

Preparation of Solutions: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. This compound is dissolved in a suitable solvent to prepare various concentrations.

-

Reaction Mixture: In a 96-well plate, a fixed volume of the DPPH solution is added to different concentrations of this compound. The total volume is adjusted with the solvent. A control is prepared with the solvent instead of the this compound solution.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader. The scavenging activity is calculated as the percentage of DPPH radical inhibition.

-

IC50 Calculation: The IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

Visualizations

Experimental Workflow for Biological Activity Screening

Caption: Workflow for screening the biological activities of this compound.

Potential Mechanisms of Action for Angucyclines

Caption: Potential mechanisms of action for angucycline antibiotics like this compound.

This compound in Angucycline Biosynthesis

Caption: Biosynthetic role of this compound as an angucycline intermediate.

References

- 1. Enzymatic Total Synthesis of this compound, an Angucycline Group Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Rabelomycin: A Polyketide Synthase Shunt Product - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rabelomycin, a member of the angucycline family of antibiotics, represents a fascinating case of biosynthetic "shunting" in polyketide metabolism. Typically considered a byproduct of pathways leading to more complex molecules like jadomycin and gilvocarcin, this compound's accumulation is often the result of genetic or enzymatic disruptions in the later stages of these biosynthetic assembly lines. This technical guide provides an in-depth exploration of this compound as a polyketide synthase (PKS) shunt product, detailing its biosynthetic origins, the enzymatic machinery involved, and the regulatory networks that govern its formation. The guide also presents key quantitative data, detailed experimental protocols for its study, and visual representations of the underlying biochemical and experimental frameworks.

Introduction to this compound and Polyketide Shunting

Polyketide synthases are remarkable enzymatic factories that construct a diverse array of natural products from simple acyl-CoA precursors. The fidelity of these multi-enzyme complexes is crucial for the production of the intended bioactive molecule. However, under certain conditions, the biosynthetic process can be diverted, leading to the formation of "shunt products." These are metabolites that arise from the premature release or alternative processing of intermediates from the PKS assembly line.

This compound is a classic example of such a shunt product, arising from the type II PKS pathways of several angucycline antibiotics.[1] It was first isolated from Streptomyces olivaceus in 1970 and exhibits antibacterial activity.[2] Its formation is often observed when downstream tailoring enzymes, particularly oxygenases responsible for further modifying the angucycline core, are inactivated or absent.[2][3] This makes the study of this compound crucial for understanding the mechanisms of PKS fidelity and for the engineered biosynthesis of novel polyketides.

Biosynthesis of this compound as a Shunt Product

The biosynthesis of this compound is intricately linked to the production of other angucyclines, primarily jadomycin and gilvocarcin.[1] The core of this compound is assembled by a type II PKS system, which minimally consists of a ketosynthase α (KSα), a chain length factor (KSβ), and an acyl carrier protein (ACP).[4]

The process begins with a starter unit, typically acetyl-CoA, and nine extender units of malonyl-CoA.[5] The minimal PKS iteratively condenses these units to form a 20-carbon poly-β-ketone chain. This linear intermediate undergoes a series of enzyme-catalyzed cyclization and aromatization reactions to form the characteristic angular tetracyclic core of angucyclines. Key enzymes in this process include a ketoreductase (KR), which reduces a specific ketone group, and one or more cyclases (CYC) that dictate the folding pattern of the polyketide chain.[1][4]

The crucial juncture where the pathway can shunt towards this compound occurs after the formation of the tetracyclic intermediate. In the canonical pathways to jadomycin or gilvocarcin, this intermediate is further modified by a series of oxygenases. Disruption of the genes encoding these oxygenases, such as jadG in the jadomycin pathway, leads to the accumulation of this compound.[3][6]

// Substrates acetyl_coa [label="Acetyl-CoA (x1)", fillcolor="#FBBC05"]; malonyl_coa [label="Malonyl-CoA (x9)", fillcolor="#FBBC05"];

// PKS machinery PKS [label="Minimal PKS\n(KSα, KSβ, ACP)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Intermediates polyketide [label="Linear Polyketide Chain", shape=parallelogram]; cyclized_intermediate [label="Tetracyclic Intermediate", shape=parallelogram]; this compound [label="this compound", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; jadomycin [label="Jadomycin / Gilvocarcin", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Enzymes KR [label="Ketoreductase (KR)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CYC [label="Cyclases (CYC)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxygenases [label="Downstream Oxygenases\n(e.g., JadG)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Pathway flow {acetyl_coa, malonyl_coa} -> PKS; PKS -> polyketide; polyketide -> KR -> CYC -> cyclized_intermediate; cyclized_intermediate -> Oxygenases -> jadomycin [label="Canonical Pathway"]; cyclized_intermediate -> this compound [label="Shunt Pathway\n(Oxygenase Inactivation)", style=dashed, color="#EA4335"]; } this compound Biosynthetic Pathway.

Quantitative Data on this compound Production

The production of this compound can be achieved through various strategies, including fermentation of natural or genetically engineered Streptomyces strains, heterologous expression in other hosts, and in vitro enzymatic synthesis. The yields of this compound are highly dependent on the specific strain, culture conditions, and the genetic modifications employed.

| Production Method | Strain/System | Key Genetic Modification/Condition | This compound Titer/Yield | Reference(s) |

| In Vivo Fermentation | Streptomyces venezuelae | Disruption of jadG (oxygenase gene) | Accumulation of this compound | [3] |

| Streptomyces lividans | Heterologous expression of jadABC, jadE, jadD, jadI | This compound and UWM6 produced | [4] | |

| Streptomyces sp. PAL 114 | Addition of specific amino acids (histidine, leucine, proline, or tyrosine) as the sole nitrogen source | Induced this compound production (MIC 5-80 µg/ml) | [7] | |

| Heterologous Expression | Escherichia coli | Expression of genes for dehydrothis compound biosynthesis | 25 mg/L of dehydrothis compound | [8] |

| In Vitro Synthesis | Cell-free enzyme mixture | One-pot reaction with enzymes from gilvocarcin, ravidomycin, and jadomycin pathways | ~80% yield (1.1 mg from a reaction) | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound as a PKS shunt product.

Gene Disruption in Streptomyces venezuelae (Example: jadG knockout)

This protocol describes a gene replacement strategy to create a jadG knockout mutant in S. venezuelae, leading to the accumulation of this compound.[3]

Vector Construction:

-

Amplify the upstream and downstream flanking regions (approx. 1.5-2 kb each) of the jadG gene from S. venezuelae genomic DNA using high-fidelity PCR.

-

Clone the flanking regions into a non-replicative E. coli - Streptomyces shuttle vector (e.g., a derivative of pK18mobsacB) on either side of an antibiotic resistance cassette (e.g., apramycin resistance, apr).

-

The resulting plasmid will serve as the gene replacement vector.

Conjugation and Selection:

-

Transform the gene replacement vector into an E. coli donor strain (e.g., ET12567/pUZ8002).

-

Prepare spores of S. venezuelae.

-

Mix the E. coli donor cells with S. venezuelae spores on a suitable agar medium (e.g., SFM) and incubate to allow for conjugation.

-

Overlay the plates with an appropriate antibiotic to select for exconjugants (e.g., apramycin).

-

Isolate single colonies and screen for the desired double-crossover event by replica plating to identify clones that have lost the vector backbone's resistance marker (if any) and are sensitive to sucrose (if using a sacB-containing vector for counter-selection).

-

Confirm the gene replacement by PCR using primers flanking the jadG locus and by Southern blot analysis.

In Vitro Enzymatic Synthesis of this compound

This protocol is based on the one-pot enzymatic synthesis of this compound using a mixture of purified PKS enzymes.[9]

Enzyme Purification:

-

Clone the genes for the required enzymes (e.g., GilA, GilB, RavC, GilP, GilF, JadD, RavG) into expression vectors (e.g., pET vectors for E. coli expression, or Streptomyces expression vectors). Many of these enzymes may need to be expressed with a His-tag for purification.

-

Express the proteins in a suitable host (E. coli or Streptomyces lividans).

-

Lyse the cells and purify the enzymes using appropriate chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

-

Dialyze the purified enzymes into a suitable storage buffer and determine their concentrations.

In Vitro Reaction:

-

Prepare a reaction mixture containing:

-

Purified enzymes (GilAB, RavC, GilP, GilF, RavG, and JadD) in appropriate stoichiometry.

-

Acetyl-CoA (starter unit).

-

Malonyl-CoA (extender unit).

-

NADPH (cofactor for the ketoreductase).

-

A suitable buffer (e.g., HEPES or phosphate buffer, pH 7.5).

-

-

Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for several hours.

-

Monitor the reaction progress by observing color change (the mixture typically turns from colorless to yellow/brown).

-

Quench the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Extract the product, dry the organic phase, and redissolve the residue in a suitable solvent for analysis.

HPLC Analysis of this compound

Sample Preparation:

-

For fermentation samples, extract the culture broth and/or mycelium with an organic solvent like ethyl acetate. Dry the extract and redissolve in methanol or a suitable solvent for HPLC.

-

For in vitro reactions, use the extracted and redissolved product.

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing a small amount of acid (e.g., 0.1% formic acid).

-

Example Gradient: Start with 10% B, ramp to 90% B over 30 minutes, hold for 5 minutes, then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode array detector (DAD) monitoring at multiple wavelengths, including the characteristic absorbance maxima of this compound (around 267 nm and 433 nm).[10]

-

Quantification: Use a standard curve prepared with purified this compound of known concentrations.

Regulatory Mechanisms Influencing Shunt Product Formation

The formation of shunt products like this compound is not only a consequence of the absence of specific enzymes but can also be influenced by the complex regulatory networks that control the expression of biosynthetic gene clusters. In Streptomyces, antibiotic production is often tightly regulated by pathway-specific and global regulators in response to nutritional and environmental signals.

In the jadomycin biosynthetic pathway, several regulatory genes have been identified, including jadR1, jadR2, and jadR*.[1][6][11] These regulators control the expression of the structural genes, including the oxygenases that are critical for avoiding the shunt to this compound. For instance, JadR2 acts as a repressor, and its deletion leads to the production of jadomycin B without the need for the usual stress-inducing conditions.[1] The interplay between these regulators can influence the metabolic flux through the pathway and, consequently, the likelihood of shunt product formation.

// Regulators JadR1 [label="JadR1\n(Activator)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; JadR2 [label="JadR2\n(Repressor)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; JadR_star [label="JadR*\n(Repressor)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Genes jad_genes [label="Jadomycin Biosynthetic Genes\n(including oxygenases)"]; jadR1_gene [label="jadR1 gene"];

// Signals Stress_signals [label="Stress Signals\n(e.g., ethanol, heat shock)", shape=cds, fillcolor="#FBBC05"];

// Interactions Stress_signals -> JadR1 [label="Induces"]; JadR1 -> jad_genes [label="Activates"]; JadR2 -> jadR1_gene [label="Represses", style=dashed, arrowhead=tee]; JadR_star -> jad_genes [label="Represses", style=dashed, arrowhead=tee]; JadR_star -> jadR1_gene [label="Represses", style=dashed, arrowhead=tee]; } Jadomycin Regulatory Network.

Conclusion and Future Perspectives

This compound serves as a valuable model compound for studying the mechanisms of polyketide shunting. Understanding the factors that lead to its formation—be it genetic manipulation, fermentation conditions, or regulatory imbalances—provides crucial insights into the fundamental principles of PKS enzymology and metabolic engineering. The ability to predictably generate shunt products like this compound opens up avenues for the rational design of novel bioactive compounds through combinatorial biosynthesis and synthetic biology approaches. Future research in this area will likely focus on a more detailed characterization of the protein-protein interactions within the PKS multienzyme complex and the elucidation of the broader signaling pathways that govern the metabolic fate of polyketide intermediates. Such knowledge will be instrumental in harnessing the full biosynthetic potential of these remarkable microbial factories for the development of new therapeutics.

References

- 1. Regulation of jadomycin B production in Streptomyces venezuelae ISP5230: involvement of a repressor gene, jadR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Accumulation of the angucycline antibiotic this compound after disruption of an oxygenase gene in the jadomycin B biosynthetic gene cluster of Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis and Total Synthesis Studies on The Jadomycin Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. JadR*-mediated feed-forward regulation of cofactor supply in jadomycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DOT Language | Graphviz [graphviz.org]

- 8. researchgate.net [researchgate.net]

- 9. Enzymatic Total Synthesis of this compound, an Angucycline Group Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.innovareacademics.in [journals.innovareacademics.in]

- 11. JadR and jadR2 act synergistically to repress jadomycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Angucycline Antibiotics: A Technical Guide for Researchers

The angucycline group of antibiotics represents the largest and most diverse family of polycyclic aromatic polyketides, primarily produced by actinomycete bacteria.[1][2] These natural products are characterized by a distinctive benz[a]anthracene core structure and exhibit a wide spectrum of biological activities, including potent antibacterial, anticancer, and enzyme-inhibitory properties.[1][3] This technical guide provides an in-depth overview of the core aspects of angucycline antibiotics, tailored for researchers, scientists, and drug development professionals.

Core Structure and Chemical Diversity

The fundamental framework of angucyclines is a tetracyclic benz[a]anthracene skeleton.[2] This core structure is assembled by type II polyketide synthase (PKS) systems from an acetyl-CoA starter unit and nine malonyl-CoA extender units, forming a decaketide backbone.[1][4] The remarkable chemical diversity within the angucycline family arises from extensive post-PKS tailoring modifications. These modifications, catalyzed by a variety of enzymes such as oxygenases, reductases, methyltransferases, and glycosyltransferases, can include hydroxylations, glycosylations, and even rearrangements of the carbon skeleton, leading to the formation of atypical angucyclines with cleaved A, B, or C rings.[4][5]

Biosynthesis

The biosynthesis of angucyclines is a complex process involving a cascade of enzymatic reactions. Following the initial assembly of the polyketide chain by the minimal PKS (comprising a ketosynthase, a chain length factor, and an acyl carrier protein), the nascent chain undergoes cyclization and aromatization events to form the characteristic angular tetracyclic structure.[4][6] Key early intermediates in many angucycline pathways are UWM6 and prejadomycin.[6] From these foundational molecules, a vast array of structurally diverse angucyclines are generated through the action of tailoring enzymes. For instance, in the biosynthesis of landomycins, a series of glycosyltransferases attach a complex oligosaccharide chain to the aglycone core, which is crucial for its biological activity.[1]

Mechanism of Action

The biological activities of angucycline antibiotics are as diverse as their chemical structures. Their anticancer properties are often attributed to their ability to intercalate with DNA and inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells.[7] Some angucyclines, like the landomycins, have shown promising activity against various cancer cell lines, with evidence suggesting that the extensive glycosylation can influence their mechanism of action and cellular uptake.[8]

In addition to their cytotoxic effects, angucyclines can also act as specific enzyme inhibitors. For example, certain urdamycin-type angucyclines have been identified as potent inhibitors of xanthine oxidase and the JAK-STAT signaling pathway activator, IL-4.[1] Furthermore, some angucyclines, such as jadomycin B, function as signaling molecules in their producing organisms and can influence the physiology of other bacteria.[9]

Quantitative Data on Biological Activity

The following tables summarize the reported biological activities of selected angucycline antibiotics against various cancer cell lines and bacterial strains.

Table 1: Cytotoxicity of Angucycline Antibiotics against Cancer Cell Lines (IC50 values)

| Angucycline Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Moromycin B | SW480 (Colon) | 0.25 ± 0.02 | [1] |

| SW620 (Colon) | 0.31 ± 0.03 | [1] | |

| LoVo (Colon) | 0.28 ± 0.02 | [1] | |

| HT-29 (Colon) | 0.42 ± 0.04 | [1] | |

| Saquayamycin B1 | SW480 (Colon) | 0.18 ± 0.01 | [1] |

| SW620 (Colon) | 0.22 ± 0.02 | [1] | |

| LoVo (Colon) | 0.20 ± 0.01 | [1] | |

| HT-29 (Colon) | 0.35 ± 0.03 | [1] | |

| Saquayamycin B | SW480 (Colon) | 0.33 ± 0.03 | [1] |

| SW620 (Colon) | 0.41 ± 0.04 | [1] | |

| LoVo (Colon) | 0.39 ± 0.03 | [1] | |

| HT-29 (Colon) | 0.55 ± 0.05 | [1] | |

| Landomycin N | SW480 (Colon) | >10 | [1] |

| SW620 (Colon) | >10 | [1] | |

| LoVo (Colon) | >10 | [1] | |

| HT-29 (Colon) | >10 | [1] | |

| Urdamycin W | A549 (Lung) | 0.026 ± 0.003 | [9] |

| SK-OV-3 (Ovarian) | 0.019 ± 0.002 | [9] | |

| SK-MEL-2 (Melanoma) | 0.031 ± 0.004 | [9] | |

| XF498 (CNS) | 0.045 ± 0.005 | [9] | |

| HCT-15 (Colon) | 0.104 ± 0.011 | [9] | |

| A498 (Kidney) | 0.028 ± 0.003 | [9] | |

| (-)-8-O-methyltetrangomycin | B16 (Melanoma) | 0.054 µg/mL | [10] |

| 8-O-methyl-7-deoxo-7-hydroxytetrangomycin | B16 (Melanoma) | 0.054 µg/mL | [10] |

Table 2: Minimum Inhibitory Concentration (MIC) of Angucycline Antibiotics against Bacteria

| Angucycline Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Jadomycin B | Staphylococcus aureus (MRSA) C623 | <2 | [8] |

| Jadomycin F | Staphylococcus aureus (MRSA) C623 | 1 | [8] |

| Jadomycin Analogue 232 | Staphylococcus aureus (MRSA) C623 | <1 | [8] |

| Brasiliquinone A | Gram-positive bacteria | Active | [1] |

| Brasiliquinone B | Gram-positive bacteria | Active | [1] |

| Brasiliquinone C | Gram-positive bacteria | Active | [1] |

| Frigocyclinone | Gram-positive bacteria | Active | [8] |

Experimental Protocols

Isolation and Purification of Angucycline Antibiotics from Streptomyces sp.

This protocol provides a general framework for the isolation and purification of angucyclines. Specific conditions may need to be optimized for different strains and compounds.

-

Fermentation:

-

Inoculate a suitable seed medium with a spore suspension or vegetative mycelium of the Streptomyces strain.

-

Incubate the seed culture for 2-3 days at 28-30°C with shaking.

-

Transfer the seed culture to a larger volume of production medium.

-

Continue fermentation for 7-10 days under optimized conditions of temperature, pH, and aeration.

-

-

Extraction:

-

Separate the mycelium from the culture broth by centrifugation or filtration.

-

Extract the mycelial cake and the supernatant separately with an organic solvent such as ethyl acetate or butanol.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Purification:

-

Subject the crude extract to column chromatography on silica gel or a reversed-phase C18 support.

-

Elute with a gradient of solvents (e.g., hexane-ethyl acetate or methanol-water) to separate the components.

-

Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Pool the fractions containing the desired angucycline(s).

-

Perform further purification using preparative HPLC on a C18 column with a suitable mobile phase (e.g., acetonitrile-water or methanol-water with 0.1% formic acid or trifluoroacetic acid).

-

Collect the purified compound and remove the solvent to yield the pure angucycline antibiotic.

-

Structure Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 1-5 mg of the purified angucycline in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or CD3OD).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire one-dimensional (1D) NMR spectra: ¹H NMR and ¹³C NMR.

-

Acquire two-dimensional (2D) NMR spectra to establish correlations:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry through space correlations between protons.

-

-

-

Data Analysis:

-

Process the NMR data using appropriate software (e.g., TopSpin, Mnova).

-

Assign all ¹H and ¹³C chemical shifts based on the 1D and 2D NMR data.

-

Use the COSY and HMBC correlations to piece together the molecular structure.

-

Confirm the structure by comparing the spectral data with those of known angucyclines or by using computational methods.

-

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

-

Preparation of Antibiotic Stock Solution:

-

Dissolve the purified angucycline in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

-

Preparation of Inoculum:

-

Culture the test bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

-

-

Assay Procedure:

-

In a 96-well microtiter plate, perform a serial two-fold dilution of the angucycline stock solution in the broth medium.

-

Add the standardized bacterial inoculum to each well.

-

Include a positive control (bacteria with no antibiotic) and a negative control (broth medium only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Interpretation:

-

The MIC is the lowest concentration of the angucycline that completely inhibits visible bacterial growth.

-

Cytotoxicity Assessment by MTT Assay

-

Cell Seeding:

-

Seed the desired cancer cell line in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well).

-

Allow the cells to adhere and grow for 24 hours.

-

-

Drug Treatment:

-

Prepare serial dilutions of the angucycline antibiotic in the cell culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the angucycline.

-

Include a vehicle control (medium with the solvent used to dissolve the antibiotic).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC50 value, which is the concentration of the angucycline that causes a 50% reduction in cell viability.

-

Visualizations

Jadomycin B Biosynthesis Regulatory Pathway

Caption: Regulatory cascade for Jadomycin B biosynthesis in Streptomyces venezuelae.

Canonical JAK-STAT Signaling Pathway and Potential Angucycline Inhibition

Caption: The JAK-STAT signaling pathway and a potential point of inhibition by angucyclines.

Experimental Workflow for Angucycline Discovery and Characterization

Caption: A generalized workflow for the discovery and characterization of novel angucycline antibiotics.

References

- 1. Regulation of jadomycin B production in Streptomyces venezuelae ISP5230: involvement of a repressor gene, jadR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. benchchem.com [benchchem.com]

- 4. 2.6. Isolation and Purification of Compounds 1–5 [bio-protocol.org]

- 5. A repressor-response regulator gene pair controlling jadomycin B production in Streptomyces venezuelae ISP5230 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. dalspace.library.dal.ca [dalspace.library.dal.ca]

- 10. Activating natural product synthesis using CRISPR interference and activation systems in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

The Shifting Role of Rabelomycin in Jadomycin Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jadomycins are a fascinating family of angucycline natural products produced by the soil bacterium Streptomyces venezuelae ISP5230. These compounds exhibit a range of biological activities, including antimicrobial and anticancer properties, making them attractive targets for drug discovery and development. The biosynthesis of jadomycins is a complex process involving a type II polyketide synthase (PKS) and a series of tailoring enzymes. Central to the historical understanding of this pathway is the angucycline antibiotic, rabelomycin. Initially proposed as a key intermediate, the role of this compound has been redefined in light of more recent biosynthetic studies. This technical guide provides an in-depth exploration of the current understanding of this compound's role in jadomycin biosynthesis, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

This compound: An Intermediate and a Shunt Product

Early investigations into the jadomycin biosynthetic pathway suggested a linear progression where the polyketide backbone is cyclized to form this compound, which then undergoes oxidative cleavage to form the characteristic jadomycin core. This initial hypothesis was supported by the observation that disruption of a putative oxygenase gene, later identified as jadF, in S. venezuelae led to the accumulation of this compound and the cessation of jadomycin production.[1][2]

However, subsequent research has painted a more nuanced picture. The discovery of other biosynthetic intermediates, such as UWM6 and prejadomycin, has led to a revised model where this compound is now considered a shunt product, branching off the main pathway.[2] While it is not a requisite intermediate in the primary route to jadomycins, this compound can be channeled back into the pathway under certain conditions. The key to this revised understanding lies in the function of a trio of oxygenases: JadF, JadG, and JadH.

Key Enzymatic Steps and the Central Role of JadG

The conversion of the early polyketide intermediate, UWM6, towards the jadomycin scaffold is orchestrated by the sequential and sometimes concerted action of the oxygenases JadF, JadG, and JadH. Of particular importance is JadG, which has been identified as the crucial B-ring-opening oxygenase. This enzymatic step is a pivotal moment in the biosynthesis, as it generates the seco-intermediate that is primed for the incorporation of an amino acid, a hallmark of the jadomycin structure.

The current model suggests that the main biosynthetic pathway flows from UWM6 through intermediates like prejadomycin and dehydrothis compound. It is dehydrothis compound that serves as a substrate for JadG, which catalyzes its conversion to jadomycin A, the aglycone core of most jadomycins. This compound, when formed, can be considered a metabolic side-product.

Quantitative Analysis of Jadomycin and this compound Production

The production of jadomycins and the accumulation of this compound are highly dependent on the genetic background of the S. venezuelae strain and the fermentation conditions. While precise, directly comparable titers of this compound in various oxygenase mutants are not extensively reported in a single study, several key quantitative insights have been documented.

In a study involving the disruption of the MFS transporter gene jadL, the mutant strain (ΔjadL) produced 1.3 mg of Jadomycin DS from a 50 mL culture, which was comparable to the 1.1 mg produced by the wild-type strain under the same conditions.[3] Furthermore, genetic engineering of the regulatory region of the jad gene cluster has been shown to significantly impact production, with one engineered strain exhibiting a twofold increase in jadomycin B yield compared to the wild-type.[4]

The following table summarizes the reported production data.

| Strain/Condition | Compound | Production Yield | Reference |

| S. venezuelae Wild-Type | Jadomycin DS | 1.1 mg / 50 mL culture | [3] |

| S. venezuelae ΔjadL | Jadomycin DS | 1.3 mg / 50 mL culture | [3] |

| Genetically Engineered S. venezuelae | Jadomycin B | ~2-fold increase vs. Wild-Type | [4] |

Experimental Protocols

Gene Disruption in Streptomyces venezuelae using ReDirect Technology

The targeted disruption of genes within the jadomycin biosynthetic cluster is a fundamental technique for elucidating the function of individual enzymes. The ReDirect (Recombination-Direct) method is a widely used PCR-targeting strategy for generating in-frame deletions in Streptomyces.

Materials:

-

E. coli BW25113/pIJ790 (containing the λ Red recombination system)

-

Cosmid library of S. venezuelae genomic DNA

-

Apramycin resistance cassette (e.g., from pIJ773)

-

Gene-specific primers with 39-nucleotide homology extensions

-

E. coli ET12567/pUZ8002 (for conjugation)

-

Appropriate Streptomyces growth media (e.g., MS agar, TSB) and antibiotics

Protocol:

-

Primer Design: Design forward and reverse primers with 5' extensions of 39 nucleotides homologous to the regions flanking the target gene in the S. venezuelae chromosome and 3' sequences that anneal to the apramycin resistance cassette.

-

PCR Amplification of Resistance Cassette: Perform PCR using the designed primers and the apramycin resistance cassette template to generate a linear DNA fragment containing the resistance marker flanked by the homology arms.

-

Electroporation into E. coli BW25113/pIJ790: Prepare electrocompetent E. coli BW25113/pIJ790 cells carrying the target cosmid. Electroporate the purified PCR product into these cells. The λ Red system will mediate homologous recombination between the PCR product and the target gene on the cosmid.

-

Selection of Recombinant Cosmids: Select for apramycin-resistant E. coli colonies. Isolate cosmid DNA and verify the correct gene replacement by PCR and restriction digestion.

-

Conjugation into Streptomyces venezuelae: Introduce the recombinant cosmid into the non-methylating E. coli strain ET12567/pUZ8002. Conjugally transfer the cosmid into S. venezuelae.

-

Selection of Mutants: Select for apramycin-resistant S. venezuelae exconjugants. Screen for colonies that have undergone a double crossover event, resulting in the replacement of the chromosomal gene with the resistance cassette. This is typically identified by sensitivity to the cosmid vector's antibiotic resistance marker.

-

Verification of Gene Disruption: Confirm the gene disruption in the S. venezuelae mutant by PCR using primers flanking the targeted gene and by Southern blot analysis.[5][6]

HPLC Analysis of this compound and Jadomycins

High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of this compound and jadomycins from culture extracts.

Sample Preparation:

-

Extract the culture broth with an equal volume of ethyl acetate.

-

Evaporate the organic solvent to dryness under reduced pressure.

-

Redissolve the residue in a suitable solvent, such as methanol, for HPLC analysis.

HPLC Conditions (Example):

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Gradient Program: Start with a low percentage of acetonitrile (e.g., 10%) and increase to a high percentage (e.g., 90%) over a set period (e.g., 30 minutes).

-

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode array detector (DAD) monitoring at multiple wavelengths, including wavelengths specific for this compound and jadomycins (e.g., 280 nm and 430 nm).

-

Quantification: Use pure standards of this compound and the specific jadomycin of interest to generate a standard curve for accurate quantification.

Visualizing the Biosynthetic Landscape

The following diagrams, generated using the DOT language for Graphviz, illustrate the key relationships and workflows in the study of this compound and jadomycin biosynthesis.

Conclusion

The scientific understanding of this compound's involvement in jadomycin biosynthesis has evolved from viewing it as a primary intermediate to recognizing it as a shunt product. This revised model underscores the complexity of natural product biosynthesis and the intricate interplay of tailoring enzymes. The oxygenases JadF, JadG, and JadH are critical players in this process, with JadG catalyzing the decisive B-ring cleavage that commits the pathway to jadomycin formation. For researchers in drug development, a thorough comprehension of this biosynthetic network is paramount for harnessing the potential of the jadomycin scaffold. By employing targeted genetic manipulation and robust analytical techniques, it is possible to further explore the biosynthetic logic, generate novel analogues, and potentially enhance the production of these promising bioactive compounds. This guide provides a foundational resource for these endeavors, consolidating the current knowledge and offering practical insights into the experimental approaches that continue to unravel the fascinating biochemistry of jadomycin biosynthesis.

References

- 1. Accumulation of the angucycline antibiotic this compound after disruption of an oxygenase gene in the jadomycin B biosynthetic gene cluster of Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis and Total Synthesis Studies on The Jadomycin Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Streptomyces venezuelae ISP5230 Maintains Excretion of Jadomycin upon Disruption of the MFS Transporter JadL Located within the Natural Product Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Engineering a regulatory region of jadomycin gene cluster to improve jadomycin B production in Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Redefining development in Streptomyces venezuelae: integrating exploration into the classical sporulating life cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. strepdb.streptomyces.org.uk [strepdb.streptomyces.org.uk]

Preliminary Cytotoxicity Screening of Rabelomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rabelomycin is an angucycline antibiotic that has demonstrated potential as a cytotoxic agent. As with many natural products, a thorough evaluation of its bioactivity is a critical first step in the drug discovery and development process. This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of this compound, including available quantitative data, detailed experimental protocols for assessing its cytotoxic effects, and a visualization of the potential signaling pathways involved in its mechanism of action. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other angucycline compounds.

Data Presentation: Cytotoxicity of this compound

The publicly available data on the cytotoxic activity of this compound is currently limited. The following table summarizes the reported half-maximal inhibitory concentration (IC50) value for this compound against a human cancer cell line. Further comprehensive screening against a diverse panel of cancer cell lines is warranted to establish a more complete cytotoxic profile.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| Caco-2 | Colorectal Adenocarcinoma | 31.27 | [1] |

Note: The limited availability of public data underscores the need for further research to fully characterize the cytotoxic potential of this compound across a broader spectrum of cancer cell types.

Experimental Protocols

A crucial aspect of preclinical drug development is the use of standardized and reproducible assays to evaluate cytotoxicity. The following is a detailed protocol for a common colorimetric method, the MTT assay, which can be adapted for the preliminary cytotoxicity screening of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

This compound (stock solution prepared in a suitable solvent, e.g., DMSO)

-

Human cancer cell line(s) of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A typical concentration range for initial screening could be from 0.1 to 100 µM.

-

After the 24-hour incubation, carefully remove the medium from the wells.

-

Add 100 µL of the various concentrations of this compound-containing medium to the respective wells. Include wells with vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and untreated control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized.

-

-

Formazan Solubilization:

-

After the MTT incubation, carefully remove the medium from the wells.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of the experimental wells.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value, the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Mandatory Visualizations

Experimental Workflow: Cytotoxicity Screening

The following diagram illustrates the general workflow for conducting a preliminary cytotoxicity screening of a compound like this compound.

Hypothesized Signaling Pathways of this compound-Induced Apoptosis

Based on the known mechanisms of action for the angucycline class of antibiotics, this compound is hypothesized to induce apoptosis through a combination of the intrinsic and extrinsic signaling pathways. The following diagrams illustrate these potential mechanisms.

Intrinsic (Mitochondrial) Pathway:

This pathway is often initiated by cellular stress, such as the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.

References

Rabelomycin: A Technical Guide to its Natural Origin, Biosynthesis, and Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rabelomycin is a naturally occurring angucycline antibiotic with notable biological activities. This technical guide provides an in-depth overview of the natural origins of this compound, its producing microbial strains, and the intricate biosynthetic pathways governing its formation. Detailed experimental protocols for the isolation, cultivation, fermentation, extraction, and purification of this compound are presented, drawing from established methodologies. Furthermore, this document elucidates the regulatory networks that control this compound biosynthesis and presents quantitative data on its production, offering a valuable resource for researchers and professionals engaged in natural product chemistry, microbiology, and drug development.

Natural Origin and Producing Strains

This compound was first isolated from the fermentation broth of Streptomyces olivaceus ATCC 21549, a Gram-positive bacterium found in a soil sample from Jean-Rabel, Haiti.[1][2] This strain remains the primary recognized natural producer of the compound. While S. olivaceus is the original source, this compound has also been identified as a metabolic shunt product in the biosynthetic pathways of other angucyclines, such as gilvocarcin, ravidomycin, and jadomycin, which are produced by various Streptomyces species.[3] Additionally, reports indicate its presence in other actinomycetes, including Micromonospora rosaria and Streptomyces venezuelae.[4]

Quantitative Production of this compound and Related Angucyclines

The yield of this compound and other angucyclines can vary significantly depending on the producing strain and fermentation conditions. Optimization of these parameters is crucial for maximizing production for research and development purposes. The following table summarizes reported production yields for this compound and other relevant angucyclines.

| Compound | Producing Strain | Production Titer | Reference |

| This compound | Streptomyces dengpaensis XZHG99T (Wild-Type) | ~1.5 mg/L | [5] |

| This compound | Streptomyces dengpaensis HTT7 (Mutant) | 15.7 ± 0.05 mg/L | [5] |

| Saquayamycin B1 | Streptomyces dengpaensis XZHG99T (Wild-Type) | ~3.5 mg/L | [5] |

| Saquayamycin B1 | Streptomyces dengpaensis HTT7 (Mutant) | 39.9 ± 0.05 mg/L | [5] |

| Jadomycin B | Streptomyces venezuelae ISP5230 (Wild-Type, Ethanol Stressed) | Not specified, baseline | [6] |

| Jadomycin B | Streptomyces venezuelae (Engineered Mutant) | ~2-fold increase over wild-type | [6] |

| Urdamycin A | Streptomyces fradiae | ~10 mg/L | |

| Gilvocarcin V | Streptomyces griseoflavus | Not specified, baseline | [7] |

Biosynthesis of this compound

This compound is a type II polyketide, synthesized by a multi-enzyme complex known as a polyketide synthase (PKS). The biosynthesis commences with a starter unit of acetyl-CoA and nine extender units of malonyl-CoA. These precursors are sequentially condensed to form a linear decaketide chain, which then undergoes a series of cyclization and aromatization reactions to yield the characteristic benz[a]anthracene framework of angucyclines. This compound arises as a shunt product from the biosynthetic pathways of more complex angucyclines like gilvocarcin, ravidomycin, and jadomycin.

Regulatory Network of this compound Biosynthesis

The production of secondary metabolites like this compound in Streptomyces is tightly controlled by a complex regulatory network. This network involves two-component systems (TCSs) that sense environmental and physiological signals, and pathway-specific activators, often belonging to the Streptomyces antibiotic regulatory protein (SARP) family. These regulators ultimately control the expression of the biosynthetic gene clusters responsible for antibiotic production.

Experimental Protocols

Isolation and Cultivation of Producing Strains

Streptomyces species are typically isolated from soil samples.

Workflow for Isolation of Streptomyces

Media for Cultivation:

-

GYM (Glucose Yeast Malt) Agar/Broth:

-

SFM (Soya Flour Mannitol) Agar/Broth:

Fermentation for this compound Production

Submerged fermentation is the standard method for producing this compound.

-

Inoculum Preparation: Inoculate a suitable liquid medium (e.g., GYM broth) with a pure culture of the producing strain. Incubate at 28-30°C with shaking (e.g., 200 rpm) for 2-3 days to obtain a seed culture.

-

Production Fermentation: Transfer the seed culture (e.g., 5-10% v/v) into a larger volume of production medium. The production medium can be similar to the seed medium or optimized for secondary metabolite production.

-

Incubation: Incubate the production culture at 28-30°C with shaking for 5-7 days. Monitor the production of this compound using analytical techniques such as HPLC.

Extraction and Purification of this compound

This compound is extracted from both the mycelium and the fermentation broth.

-

Separation of Mycelium and Broth: Filter the fermentation culture to separate the mycelial biomass from the culture filtrate.

-

Extraction from Mycelium: Extract the filter cake with an organic solvent such as methanol. Evaporate the methanol to obtain an aqueous residue.

-

Extraction from Broth: Combine the aqueous residue from the mycelial extract with the culture filtrate. Extract the pooled liquid with a water-immiscible organic solvent like ethyl acetate.

-

Concentration: Concentrate the ethyl acetate extract under reduced pressure to obtain a crude extract.

-

Purification: The crude extract can be purified using a combination of chromatographic techniques:

-

Counter-current distribution: A primary purification step using a solvent system such as Methanol:Water:Hexane (3:1:4 v/v/v).[1]

-

Column Chromatography: Further purification can be achieved using silica gel or DEAE-cellulose column chromatography.[1]

-

High-Performance Liquid Chromatography (HPLC): Final purification is often performed using reversed-phase HPLC (e.g., C18 column) with a suitable mobile phase, such as a gradient of acetonitrile in water with a modifier like formic acid.

-

Conclusion

This compound stands as a significant member of the angucycline family of natural products. Understanding its natural origin, biosynthetic machinery, and the regulatory networks that govern its production is paramount for harnessing its full potential. The methodologies outlined in this guide provide a comprehensive framework for the isolation of producing strains, optimization of fermentation, and efficient purification of this compound. This knowledge serves as a foundation for further research into the biological activities of this compound and its derivatives, as well as for the development of engineered biosynthetic pathways for the production of novel angucycline analogs with improved therapeutic properties.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel Two-Component Systems Implied in Antibiotic Production in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview of the two-component system GarR/GarS role on antibiotic production in Streptomyces coelicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhancement of angucycline production by combined UV mutagenesis and ribosome engineering and fermentation optimization in Streptomyces dengpaensis XZHG99T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Engineering a regulatory region of jadomycin gene cluster to improve jadomycin B production in Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The complete gene cluster of the antitumor agent gilvocarcin V and its implication for the biosynthesis of the gilvocarcins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GYM STREPTOMYCES MEDIUM | PTCC [oldweb.irost.org]

- 9. dsmz.de [dsmz.de]

- 10. ccm.sci.muni.cz [ccm.sci.muni.cz]

- 11. biomicrosearch.bam.de [biomicrosearch.bam.de]

- 12. SFM - ActinoBase [actinobase.org]

- 13. uni-weimar.de [uni-weimar.de]

- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

An In-depth Technical Guide to the Structural Elucidation of Rabelomycin and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction